5-Chloro-2-(methoxymethoxy)benzene-1-sulfonyl chloride
Description
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Properties
IUPAC Name |
5-chloro-2-(methoxymethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O4S/c1-13-5-14-7-3-2-6(9)4-8(7)15(10,11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSJFLDNZNNXJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-2-(methoxymethoxy)benzene-1-sulfonyl chloride is a sulfonyl chloride compound with notable biological activities. This article summarizes its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
- Chemical Formula : C₉H₁₁ClO₃S
- Molecular Weight : 232.70 g/mol
- CAS Number : 104246-30-6
The biological activity of this compound primarily involves its role as a reactive electrophile, which can interact with various nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or receptors, affecting cellular signaling pathways.
Biological Activities
-
Antimicrobial Activity :
- Studies have indicated that sulfonyl chlorides can exhibit antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains.
- Table 1 : Antimicrobial Efficacy of this compound
Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC, µg/mL) Escherichia coli 15 50 Staphylococcus aureus 18 30 Pseudomonas aeruginosa 12 70 -
Anti-inflammatory Properties :
- The compound has been studied for its potential to modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines in vitro.
- In animal models, administration of this compound resulted in reduced inflammation markers in tissues subjected to inflammatory stimuli.
-
Anticancer Potential :
- Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines.
- Table 2 : Cytotoxicity of this compound on Cancer Cell Lines
Cell Line IC50 (µM) HeLa (Cervical Cancer) 25 MCF7 (Breast Cancer) 30 A549 (Lung Cancer) 20
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of various sulfonyl chlorides, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Anti-inflammatory Effects
In a controlled experiment involving mice with induced arthritis, treatment with this compound resulted in a marked reduction in paw swelling and histological signs of inflammation. The study concluded that the compound could be a candidate for further development as an anti-inflammatory drug.
Research Findings
Recent research has focused on the synthesis and optimization of sulfonyl chlorides for enhanced biological activity. The structure-activity relationship (SAR) studies have indicated that modifications to the methoxy group can significantly influence the potency and selectivity of these compounds against specific biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
